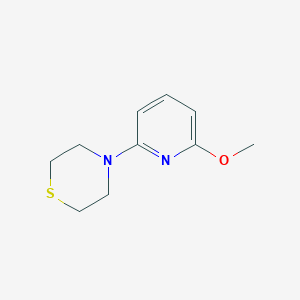
4-(6-Methoxypyridin-2-yl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Metoxipirimidin-2-il)tiomorfolina es un compuesto químico con la fórmula molecular C10H14N2OS. Se caracteriza por la presencia de un anillo de metoxipirimidina unido a una porción de tiomorfolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(6-Metoxipirimidin-2-il)tiomorfolina generalmente implica la reacción de 6-metoxipirimidina con tiomorfolina bajo condiciones específicas. Un método común implica el uso de una base como hidruro de sodio o carbonato de potasio para desprotonar la tiomorfolina, seguido de una sustitución nucleofílica con 6-metoxipirimidina .
Métodos de producción industrial
La producción industrial de 4-(6-Metoxipirimidin-2-il)tiomorfolina puede implicar una síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio, pero optimizadas para obtener mayores rendimientos y eficiencia. Esto puede incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad constante del producto y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(6-Metoxipirimidin-2-il)tiomorfolina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el anillo de tiomorfolina se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: El compuesto se puede reducir en condiciones específicas para modificar el anillo de pirimidina o la porción de tiomorfolina.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir en el anillo de pirimidina o en el anillo de tiomorfolina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico para la oxidación, agentes reductores como hidruro de litio y aluminio para la reducción, y varios nucleófilos o electrófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del átomo de azufre puede conducir a la formación de sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos de pirimidina o tiomorfolina.
Aplicaciones Científicas De Investigación
4-(6-Metoxipirimidin-2-il)tiomorfolina tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas y como un ligando en la química de coordinación.
Biología: El compuesto se puede utilizar en el estudio de sistemas biológicos, particularmente en la comprensión de las interacciones de compuestos que contienen azufre con moléculas biológicas.
Mecanismo De Acción
El mecanismo de acción de 4-(6-Metoxipirimidin-2-il)tiomorfolina involucra su interacción con objetivos moleculares y vías específicas. El anillo de metoxipirimidina puede participar en interacciones π-π con residuos aromáticos en proteínas, mientras que la porción de tiomorfolina puede formar enlaces de hidrógeno y otras interacciones no covalentes. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 4-(6-Metoxipirimidin-2-il)tiomorfolina incluyen:
- 4-(6-Metoxipirimidin-2-il)fenilsulfoniltiomorfolina
- 4-(6-Metoxipirimidin-2-il)benciltiomorfolina
Singularidad
Lo que distingue a 4-(6-Metoxipirimidin-2-il)tiomorfolina de compuestos similares es su combinación única de un anillo de metoxipirimidina y una porción de tiomorfolina. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C10H14N2OS |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
4-(6-methoxypyridin-2-yl)thiomorpholine |
InChI |
InChI=1S/C10H14N2OS/c1-13-10-4-2-3-9(11-10)12-5-7-14-8-6-12/h2-4H,5-8H2,1H3 |
Clave InChI |
GXVOBJRYPKPLDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)N2CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B12268753.png)
![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12268759.png)
![4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12268767.png)
![5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12268779.png)
![4-methoxy-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268782.png)
![({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12268786.png)
![4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B12268790.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B12268802.png)
![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268807.png)
![2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268810.png)
![3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12268813.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)
![2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12268823.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12268832.png)
